N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety, a pyridine-substituted triazolone ring, and a methyl group at position 4 of the triazole. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous procedures in related acetamide derivatives .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-22-17(13-4-2-3-7-19-13)21-23(18(22)25)10-16(24)20-9-12-5-6-14-15(8-12)27-11-26-14/h2-8H,9-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETGTCMTUGTLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Coupling Reactions: The final step involves coupling the benzodioxole and triazole intermediates with the pyridine derivative under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzodioxole moiety linked to a triazole derivative. Its molecular formula is with a molecular weight of approximately 378.42 g/mol. The presence of multiple functional groups contributes to its biological activity.
Pharmacological Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Biochemical Applications
- Enzyme Inhibition
- Neuroprotective Effects
Agricultural Applications
- Pesticidal Activity
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several bioactive molecules:
Pharmacokinetic and Binding Properties
- Triazolone vs.
- Benzodioxole vs. Tetrazolylpyridine : The benzodioxole group may confer improved blood-brain barrier penetration relative to polar tetrazolyl groups, as seen in CNS-targeting drugs .
- Methyl Substituent : The 4-methyl group on the triazolone likely reduces metabolic degradation compared to unmethylated analogues, as observed in cytochrome P450 inhibition studies of similar compounds .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure characterized by the following components:
- A benzodioxole moiety that contributes to its pharmacological properties.
- A triazole ring which is known for its role in various biological activities.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 342.35 g/mol .
Research indicates that compounds with similar structures often exhibit activity against various biological targets. The triazole component is known to interact with enzymes and receptors involved in critical biological pathways.
Protein Kinase Inhibition
Studies have demonstrated that triazole derivatives can inhibit specific protein kinases. For example, compounds related to this structure have shown activity against:
- DYRK1A : Involved in neuronal development and implicated in Down syndrome.
- CDK5 : Plays a role in cell cycle regulation and has been linked to neurodegenerative diseases.
Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties. Similar triazole compounds have been evaluated for their effectiveness against bacterial strains, indicating potential as an antimicrobial agent.
Anticancer Properties
The compound's structural components suggest possible anticancer activity. Research on related compounds has indicated:
- Cytotoxicity against various cancer cell lines.
- Mechanisms involving apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- IC50 Values : The half-maximal inhibitory concentration (IC50) for related compounds has been reported in the low micromolar range, indicating potent activity against specific targets .
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | DYRK1A | 0.028 |
| Compound B | CDK5 | 0.045 |
Animal Models
Animal studies have been employed to assess the efficacy and safety profile of similar compounds. These studies typically focus on:
- Toxicity assessments : Evaluating any adverse effects at varying doses.
- Efficacy trials : Measuring tumor reduction or microbial load reduction in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
